Methyl 3-cyclopropyl-6-(3-nitrophenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate belongs to the class of pyrazolo[3,4-b]pyridine derivatives. These are heterocyclic compounds characterized by a pyrazole ring fused with a pyridine ring. [] Pyrazolo[3,4-b]pyridines have garnered significant interest in scientific research due to their diverse biological activities, making them attractive scaffolds for drug discovery and development. [] They have been explored for various applications, including antibacterial, [] antifungal, [, ] anti-cancer, [, , ] and antiparasitic agents. [, ]
Synthesis Analysis
While the specific synthesis of methyl 3-cyclopropyl-6-(3-nitrophenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate is not detailed in the provided papers, the synthesis of pyrazolo[3,4-b]pyridine derivatives often involves condensation reactions. A common strategy involves reacting a substituted 5-aminopyrazole derivative with various electrophiles, such as α,β-unsaturated carbonyl compounds, [] β-ketoesters, [] or α-cyanocinnamic acid derivatives. [] These reactions typically proceed under reflux conditions in the presence of a suitable solvent and often incorporate catalysts like organic acids or bases. [] Microwave irradiation has also been employed to accelerate these reactions. [, , ]
Molecular Structure Analysis
The molecular structure of pyrazolo[3,4-b]pyridines consists of a fused pyrazole and pyridine ring system. [] Substituents on these rings can significantly influence the molecule's overall conformation and its interactions with biological targets. [, , ] Various analytical techniques, such as X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, and infrared (IR) spectroscopy, are routinely employed to elucidate the structural features and conformations of these compounds. [, , ]
Mechanism of Action
The mechanism of action of pyrazolo[3,4-b]pyridines varies depending on the specific biological activity under investigation and the nature of the substituents present. For instance, some derivatives exhibit anticancer activity by inhibiting enzymes like Aurora-A kinase, a key regulator of cell division. [] Others demonstrate trypanocidal activity by potentially targeting enzymes like CYP51 and cruzain, essential for the parasite's survival. [] Additionally, certain derivatives act as soluble guanylate cyclase (sGC) stimulators or activators, influencing vasodilation and potentially treating cardiovascular conditions. [, ]
Physical and Chemical Properties Analysis
Solubility: Solubility in various solvents, crucial for formulation and biological activity. []
Lipophilicity: Ability to partition between lipid and aqueous environments, influencing absorption and distribution within biological systems. []
Optical Properties: Absorption and emission characteristics, enabling their use in fluorescence-based assays or as sensors. []
Applications
Antimicrobial agents: Targeting bacterial and fungal infections, with potential for developing new antibiotics and antifungals. [, , ]
Anticancer agents: Inhibiting cancer cell growth and proliferation, with promise for new cancer therapies. [, ]
Antiparasitic agents: Targeting parasites like Trypanosoma cruzi, responsible for Chagas disease. [, ]
Compound Description: This compound features a reduced pyridine ring in a near screw-boat conformation. It forms cyclic centrosymmetric dimers via C-H...pi(arene) hydrogen bonds. []
Relevance: This compound shares the core pyrazolo[3,4-b]pyridine structure with methyl 3-cyclopropyl-6-(3-nitrophenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate. Significant structural differences include the bromine substitution on the phenyl ring at position 6, a methyl group instead of a cyclopropyl group at position 3, and the absence of the carboxylate group at position 4 in this related compound. []
Compound Description: This compound displays specific dihedral angles between the fused pyrazole, pyridine, benzene, and methoxy phenyl rings. An intramolecular S⋯O contact is observed, and the crystal packing is characterized by C—H⋯π interactions. []
Compound Description: This group of compounds was synthesized from 5-amino-3-methyl-1-phenyl-1H-pyrazole and evaluated for antibacterial activity. Some demonstrated good antibacterial properties. []
Relevance: This group of compounds shares the core 3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine structure with methyl 3-cyclopropyl-6-(3-nitrophenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate. They differ in the aryl substituent at position 6 and the presence of a carboxylic acid group at position 4 instead of a methyl carboxylate. []
Compound Description: This compound crystallizes from dimethylformamide as a 1:1 solvate. It forms cyclic centrosymmetric dimers through C-H...pi(arene) hydrogen bonds, with solvent molecules linked by N-H...O hydrogen bonds. []
Compound Description: Similar to the previous compound, this one also crystallizes from dimethylformamide as a 1:1 solvate. It forms chains with two types of centrosymmetric rings via C-H...N and C-H...pi(arene) hydrogen bonds. []
Relevance: This compound shares the core 3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine structure with methyl 3-cyclopropyl-6-(3-nitrophenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate. It differs by having a 1H-indol-3-yl group at position 6, a 4-methoxyphenyl group at position 4, and a carbonitrile group at position 5. []
Compound Description: Unlike the previous two compounds, this one crystallizes in an unsolvated form. It forms C(12) chains linked by N-H...O hydrogen bonds and exhibits weak aromatic pi-pi stacking interactions. []
Relevance: This compound shares the core 3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine structure with methyl 3-cyclopropyl-6-(3-nitrophenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate. It differs by having a 1H-indol-3-yl group at position 6, a 3,4,5-trimethoxyphenyl group at position 4, and a carbonitrile group at position 5. []
Compound Description: This molecule features a complex hydrogen bonding network, utilizing N-H...N, C-H...N, and C-H...pi(arene) interactions to form double chains with enclosed cavities. []
Relevance: This compound shares the core 3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine structure with methyl 3-cyclopropyl-6-(3-nitrophenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate. It differs by having a 1H-indol-1-yl group at position 6, a 2-fluorophenyl group at position 4, and a carbonitrile group at position 5. []
Compound Description: This family of compounds displays characteristic IR absorptions for allylic C-H and C=N stretching. []
Relevance: These compounds share the core 3-methyl-1-phenyl-1H-pyrazolo(3,4-b)pyridine structure with methyl 3-cyclopropyl-6-(3-nitrophenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate. The primary difference lies in the variable aryl substituent at position 6 and the absence of substituents at positions 4 and 5 in this group. []
Compound Description: This compound features a tetrahydro pyridine ring with a distorted envelope conformation. Its pyrazole and attached phenyl rings are non-coplanar. []
Relevance: This compound shares the core 3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine structure with methyl 3-cyclopropyl-6-(3-nitrophenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate. Structural differences include the fluorophenyl group at position 4, a 6-oxo substitution, a tetrahydro pyridine ring, and a carbonitrile group at position 5 instead of the carboxylate found in the target compound. []
Compound Description: This compound features specific dihedral angles between its methoxy-substituted benzene ring, unsubstituted phenyl ring, and the ring system formed by the pyridinone and pyrazole rings. Intermolecular N—H⋯O hydrogen bonds are observed in its crystal structure. []
Relevance: This compound shares the core 3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine structure with methyl 3-cyclopropyl-6-(3-nitrophenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate. Structural differences include the 4-methoxyphenyl group at position 4, a 6-oxo substitution, a dihydro pyridine ring, and a carbonitrile group at position 5 instead of the carboxylate found in the target compound. []
Compound Description: This compound exists as an ethanol solvate. It is characterized by a hydrogenated pyridinone ring in an envelope conformation and specific dihedral angles between its bromo-substituted phenyl ring, unsubstituted phenyl ring, and pyrazole ring. Its crystal structure is stabilized by N-H⋯O and O-H⋯N hydrogen bonds and a short intermolecular N⋯Br contact. []
Relevance: This compound shares the core 3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine structure with methyl 3-cyclopropyl-6-(3-nitrophenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate. Significant structural differences include the 4-bromophenyl group at position 4, a 6-oxo substitution, a tetrahydro pyridine ring, and a carbonitrile group at position 5 instead of the carboxylate found in the target compound. Additionally, this compound exists as an ethanol solvate. []
Compound Description: BAY 41-2272 is a soluble guanylyl cyclase (sGC) stimulator that has been investigated for its vasodilatory effects in ovine pulmonary arteries. It acts as a nitric oxide (NO)-independent sGC activator and exhibits relaxant properties. []
Compound Description: This compound exhibits conformational chirality due to the non-coplanar arrangement of its aryl groups with the central pyrazolo[3,4-b]pyridine core. It forms a three-dimensional framework structure through N-H...N and C-H...N hydrogen bonds. []
Relevance: This compound shares the core 3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine structure with methyl 3-cyclopropyl-6-(3-nitrophenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate. Structural differences include a 6-chloro substituent, a 4-(4-chlorophenyl) group at position 4, and a (E)-N-(phenylmethylene)benzene-1,2-diamine substituent at position 5. []
Compound Description: This compound features a boat conformation of the pyridine ring and a twist-boat conformation of the fused six-membered ring. [, ]
Compound Description: This compound is characterized by a planar pyrazolo[3,4-b]pyridine system, except for two specific carbon atoms carrying benzamido and oxo substituents. The molecule forms infinite chains along the b-axis through intermolecular hydrogen bonds involving the NH group of the dihydropyridinone ring. []
Relevance: This compound shares the core 3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine structure with methyl 3-cyclopropyl-6-(3-nitrophenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate. Structural differences include a 4-(4-chlorophenyl) group at position 4, a 6-oxo substitution, a tetrahydropyridine ring, and a benzamide group at position 5 instead of the carboxylate found in the target compound. []
Compound Description: Compound 6b showed potent cytotoxic activity against several human cancer cell lines (NALM-6, SB-ALL, and MCF-7), comparable to the standard drug doxorubicin. Molecular modeling studies suggest it binds favorably within the active site of the Aurora-A kinase enzyme. []
Compound Description: This fluorinated pyrazolo[3,4-b]pyridine derivative exhibited promising cytotoxic activity against a panel of human cancer cell lines (NALM-6, SB-ALL, and MCF-7). []
Compound Description: These derivatives, particularly those with a phenyl group at the C-6 position, showed promising trypanocidal activity. The N’-4-hydroxyphenylmethylene derivative, in particular, displayed the most favorable profile against both trypomastigote and amastigote forms of Trypanosoma cruzi. []
Relevance: These compounds share the core 3-methyl-1-phenyl-1H-pyrazolo[3, 4-b]pyridine structure with methyl 3-cyclopropyl-6-(3-nitrophenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate. They are characterized by a carbohydrazide group at position 4 and diverse substituted phenylmethylene groups attached to the hydrazide nitrogen. []
Compound Description: This compound exists as a dimethylformamide solvate. The heterocyclic molecules form chains through C—H⋯S=C hydrogen bonds and π–π stacking interactions. []
Compound Description: This series of compounds was synthesized via the reaction of 5-amino-3-methyl-1-phenyl-1H-pyrazole with various aromatic aldehydes and ethyl pyruvate. The structures were confirmed through spectroscopic analysis (mass spectrometry, IR, 1H NMR, and 13C NMR). []
Relevance: These compounds share the core 3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine structure with methyl 3-cyclopropyl-6-(3-nitrophenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate. The primary difference lies in the variable aryl substituent at position 6 and the ethyl ester group at position 4 instead of a methyl ester. []
Compound Description: This compound serves as a key intermediate in synthesizing various pyrazoloazine derivatives. []
Relevance: This compound shares the core 3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine structure with methyl 3-cyclopropyl-6-(3-nitrophenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate. Key structural differences include an amino group at position 6 and a cyano group at position 5. []
Compound Description: This compound, similar to the previous one, is a key intermediate in the synthesis of new pyrazoloazine compounds. []
Relevance: This compound shares the core 3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine structure with methyl 3-cyclopropyl-6-(3-nitrophenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate. Structural differences include a dihydro-6-oxo pyridine ring and a carbonitrile group at position 5. []
Compound Description: This compound serves as a key intermediate in synthesizing various pyrazoloazine derivatives. []
Relevance: This compound shares the core 3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine structure with methyl 3-cyclopropyl-6-(3-nitrophenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate. The main difference is the additional fused pyrazole ring. []
Pyrazolo[3,4-b]pyridine-6-one derivatives
Compound Description: This class of compounds was synthesized using a novel cascade reaction involving 4-arylidene-2-phenyl-1,3-oxazol-5(4H)-one and 3-methyl-1-phenyl-1H-pyrazol-5-amine. []
Relevance: This family of compounds shares the core pyrazolo[3,4-b]pyridine structure with methyl 3-cyclopropyl-6-(3-nitrophenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate. The main distinctions are the presence of a 6-oxo group and variations in substituents at other positions. []
Compound Description: This compound is an N-oxide derivative that exhibits a range of reactivity typical of heterocyclic N-oxides. It serves as a precursor for synthesizing various substituted pyrazolo[3,4-d]pyrimidines. []
Relevance: Although it belongs to the pyrazolopyrimidine class, its synthetic transformations and reactivity patterns with active methylene compounds can be relevant for understanding potential reactions of methyl 3-cyclopropyl-6-(3-nitrophenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate, particularly considering possible modifications of the pyrazole ring. []
Compound Description: This compound, similar to IIm-0, is an N-oxide derivative with a diverse reactivity profile. It undergoes ring-opening reactions, thermal decompositions, and Grignard reactions. []
Relevance: This compound, although a pyrazolopyrimidine, provides insights into potential reactions of methyl 3-cyclopropyl-6-(3-nitrophenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate, particularly regarding the reactivity of the pyrazole ring towards electrophilic attack, as demonstrated by its reactions with active methylene compounds. []
Compound Description: These compounds were prepared as part of a study on synthesizing various bis-heterocyclic derivatives. []
Relevance: While structurally distinct from methyl 3-cyclopropyl-6-(3-nitrophenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate, these compounds highlight the versatility of using pyrazole building blocks in constructing diverse heterocyclic systems, potentially offering insights into further modifications of the target compound. []
Compound Description: This compound is a versatile intermediate used to synthesize diverse pyrazolo[3,4-b]pyridine derivatives, particularly those with variations at the 6-position. []
Relevance: This compound shares the core 3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine structure with methyl 3-cyclopropyl-6-(3-nitrophenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate. Key structural differences include a chloro group at position 6 and a carbonitrile group at position 5. The presence of these functional groups allows for diverse chemical transformations, making it relevant for exploring modifications of the target compound. []
Compound Description: This group of compounds was synthesized using a multistep approach involving Claisen-Schmidt condensation and Van Leusen pyrrole synthesis. []
Relevance: While not directly containing the pyrazolo[3,4-b]pyridine core, these compounds demonstrate the utility of employing similar synthetic methodologies, such as the Van Leusen pyrrole synthesis, which could potentially be adapted for modifying methyl 3-cyclopropyl-6-(3-nitrophenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate, particularly for introducing substituents at the pyrazole ring. []
Compound Description: This compound was employed to functionalize graphene oxide for use in polysulfone nanofiltration membranes. The resulting composite membranes exhibited enhanced dye removal efficiency from wastewater. []
Relevance: This compound shares the core 3-methyl-1H-pyrazolo[3,4-b]pyridine structure with methyl 3-cyclopropyl-6-(3-nitrophenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate. It features a 6-amino group, a 4-(4-nitrophenyl) substituent at position 4, and a carbonitrile group at position 5. This compound is relevant due to the shared nitrophenyl substituent and its application in material science, highlighting the diverse potential applications of pyrazolo[3,4-b]pyridine derivatives. []
Compound Description: This compound exhibits fluorescence quenching properties when interacting with cobra venom protein at a specific pH. This interaction is static, suggesting the formation of a new compound. []
Relevance: This compound shares the core 3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine structure with methyl 3-cyclopropyl-6-(3-nitrophenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate. Key differences include a 6-amino group, a 4-(2-hydroxyphenyl) substituent at position 4, and a carbonitrile group at position 5. []
Compound Description: This compound serves as a central intermediate in the synthesis of various pyrazolo[3,4-b]pyridine derivatives, including fused tricyclic systems, highlighting its versatility in constructing complex heterocyclic frameworks. []
Relevance: This compound shares the core pyrazolo[3,4-b]pyridine structure with methyl 3-cyclopropyl-6-(3-nitrophenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate. It features an amino group at position 3, a p-methoxyphenyl group at position 4, a methyl group at position 6, and an acetyl group at position 5. []
Compound Description: This compound exhibited potent and selective COX-2 inhibitory activity with an IC50 value of 0.11 μM and a selectivity index (SI) of 33. This suggests its potential as a therapeutic agent for inflammation-related conditions. []
Relevance: This compound shares the core 3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine structure with methyl 3-cyclopropyl-6-(3-nitrophenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate. Key structural differences include a benzylamino group at position 6 and a carbonitrile group at position 5. []
Compound Description: This compound demonstrated notable antifungal and antibacterial activities, particularly against Gram-negative bacteria, comparable to standard reference drugs. This finding highlights its potential as a lead compound for developing new antimicrobial agents. []
Relevance: This compound shares the core 3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine structure with methyl 3-cyclopropyl-6-(3-nitrophenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate. Key structural differences include a hexylamino group at position 6 and a carbonitrile group at position 5. []
Compound Description: This compound exhibited potent antitumor activity against the MCF-7 human breast adenocarcinoma cell line with an IC50 of 11 µM, indicating its potential as an anticancer agent. []
Relevance: While this compound belongs to the pyrazolo[3,4-d]pyrimidine class, its structural similarity and demonstrated antitumor activity highlight the potential of related pyrazolo-fused heterocycles, including methyl 3-cyclopropyl-6-(3-nitrophenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate, as valuable scaffolds for medicinal chemistry exploration. []
Compound Description: This compound serves as a crucial intermediate in synthesizing diverse thio-substituted ethyl nicotinate derivatives, thieno[2,3-b]pyridines, and pyridothienopyrimidine derivatives. []
Relevance: Although this compound differs significantly from methyl 3-cyclopropyl-6-(3-nitrophenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate by having a pyridine core instead of pyrazole and various substituents, its use in building diverse heterocyclic systems might provide insights into potential synthetic strategies for modifying the target compound. []
Compound Description: This compound is a key intermediate in the synthesis of various pyrazole derivatives. It can undergo cyclization reactions to form pyrazolo-pyridone, substituted pyrazolochromenes, and pyrazolo triazoles. []
Relevance: This compound shares the core 3-methyl-1-phenyl-1H-pyrazole structure with methyl 3-cyclopropyl-6-(3-nitrophenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate. It features a 5-chloro substituent and a 2-cyanoacetohydrazide group at position 4. Its synthetic utility highlights the potential for modifying the pyrazole ring in the target compound to access diverse chemical space. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.